molecular formula C13H12N2O2S2 B398015 N-(4-methoxyphenyl)-N'-(2-thienylcarbonyl)thiourea CAS No. 352348-63-1

N-(4-methoxyphenyl)-N'-(2-thienylcarbonyl)thiourea

Cat. No. B398015
CAS RN: 352348-63-1
M. Wt: 292.4g/mol
InChI Key: MLZLOSUSXVJALO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-(2-thienylcarbonyl)thiourea, also known as MTTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTTC is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Structural Characterization and Synthesis

  • Aryl thiourea derivatives have been synthesized and characterized, providing insights into their structural properties and the potential for forming metal complexes. For instance, compounds were synthesized, including variations with picolyl and methoxyphenyl groups, which underwent oxidative cyclization. Structural studies revealed strong hydrogen bonding and the formation of a copper(II) complex with significant coordination geometry (Tadjarodi et al., 2007).

  • The interaction of thiophene-based thioureas with nitric oxide synthase was evaluated, highlighting the importance of thioureas in modulating biological activities (Suaifan et al., 2010).

Biological Activities and Interactions

  • Thiourea derivatives have been investigated for their anticancer potential. A study synthesized thiourea compounds bearing azetidine moiety and evaluated their anticancer activity, demonstrating significant potency against various cancer cell lines. This research provides a basis for the development of novel anticancer agents (Parmar et al., 2021).

  • Another study focused on the synthesis and characterization of a thiourea derivative, examining its binding to DNA and evaluating its cytotoxicity against cancer cell lines. This study contributes to understanding the interaction of thiourea derivatives with biological targets and their potential therapeutic applications (Mushtaque et al., 2016).

Material Science and Sensor Applications

  • Thiourea derivatives have also found applications in material science, such as the fabrication of PVC membrane sensors for metal ions. This showcases the versatility of thiourea compounds in developing sensitive and selective sensors for environmental and industrial monitoring (Alizamani et al., 2007).

Corrosion Inhibition

  • The role of thiourea derivatives in corrosion inhibition has been explored, with studies demonstrating their effectiveness in protecting metals from corrosion. This indicates the potential of thiourea compounds in industrial applications where corrosion resistance is crucial (Kamal et al., 2015).

properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-17-10-6-4-9(5-7-10)14-13(18)15-12(16)11-3-2-8-19-11/h2-8H,1H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLOSUSXVJALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-N'-(2-thienylcarbonyl)thiourea

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